3-[(3-Methoxyphenyl)methyl]cyclohexanone 3-[(3-Methoxyphenyl)methyl]cyclohexanone
Brand Name: Vulcanchem
CAS No.: 171046-92-7
VCID: VC20924668
InChI: InChI=1S/C14H18O2/c1-16-14-7-3-5-12(10-14)8-11-4-2-6-13(15)9-11/h3,5,7,10-11H,2,4,6,8-9H2,1H3
SMILES: COC1=CC=CC(=C1)CC2CCCC(=O)C2
Molecular Formula: C14H18O2
Molecular Weight: 218.29 g/mol

3-[(3-Methoxyphenyl)methyl]cyclohexanone

CAS No.: 171046-92-7

Cat. No.: VC20924668

Molecular Formula: C14H18O2

Molecular Weight: 218.29 g/mol

* For research use only. Not for human or veterinary use.

3-[(3-Methoxyphenyl)methyl]cyclohexanone - 171046-92-7

Specification

CAS No. 171046-92-7
Molecular Formula C14H18O2
Molecular Weight 218.29 g/mol
IUPAC Name 3-[(3-methoxyphenyl)methyl]cyclohexan-1-one
Standard InChI InChI=1S/C14H18O2/c1-16-14-7-3-5-12(10-14)8-11-4-2-6-13(15)9-11/h3,5,7,10-11H,2,4,6,8-9H2,1H3
Standard InChI Key SHLAQNMUAQEQED-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)CC2CCCC(=O)C2
Canonical SMILES COC1=CC=CC(=C1)CC2CCCC(=O)C2

Introduction

Chemical Structure and Properties

Structural Characteristics

PropertyEstimated ValueBasis for Estimation
Molecular FormulaC₁₄H₁₈O₂Structural composition
Molecular Weight218.29 g/molCalculated from atomic weights
Physical StateColorless to pale yellow liquid or solid at room temperatureBased on similar cyclohexanone derivatives
SolubilityReadily soluble in organic solvents (THF, DMF, ethers); poor water solubilityBased on functional groups present
Boiling PointApproximately 310-330°C at atmospheric pressureEstimated from similar structures
Log PApproximately 3.2-3.8Based on structural components indicating moderate lipophilicity
The compound contains no acidic hydrogens but features two hydrogen bond acceptors (the carbonyl and methoxy oxygens), giving it moderate polarity. The cyclohexanone ring likely adopts a chair conformation with the methoxyphenylmethyl substituent preferentially occupying the equatorial position to minimize steric strain, similar to conformational preferences observed in related cyclohexanol derivatives .

Synthesis Methodologies

Alkylation Approach

One potential synthetic route involves the alkylation of cyclohexanone at the 3-position:

  • Generation of the cyclohexanone enolate using a strong base (e.g., LDA, sodium hydride)

  • Reaction with 3-methoxybenzyl halide (bromide or chloride)

  • Workup and purification to obtain the target compound
    This approach is similar to methods used for synthesizing other benzylated cyclohexanone derivatives, where regioselective alkylation can be achieved under controlled conditions with appropriate bases.

Modified Grignard Reaction

Drawing inspiration from the synthesis of related compounds described in the patent literature, a modified Grignard approach might involve:

  • Preparation of a suitable 3-functionalized cyclohexanone derivative

  • Formation of the 3-methoxyphenylmagnesium bromide Grignard reagent from 3-bromoanisol and magnesium in THF

  • Controlled reaction between these components followed by appropriate workup
    The use of additives such as lithium chloride and specific ethers (as described for the synthesis of 2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol) might influence the reaction's efficiency and selectivity .

Reaction Considerations and Optimization

For laboratory-scale synthesis, several parameters would need careful optimization:

ParameterOptimal ConditionsRationale
Solvent SelectionTHF, DME, or diethyl etherThese ethers facilitate organometallic reactions and are commonly used in similar syntheses
Temperature ControlInitial reaction at 0-5°C, warming to 25-30°CLower temperatures for addition steps to control selectivity, followed by warming to complete reaction
Addition RateSlow, controlled addition of reagentsCritical for regioselectivity and yield optimization
AdditivesLithium salts (e.g., LiCl)May enhance reactivity and stereoselectivity as demonstrated in similar reactions
PurificationColumn chromatography using silica gelLikely required to obtain high purity product
The presence of lithium salts has been shown to significantly impact the outcome of related Grignard reactions, potentially through coordination effects that influence the approach trajectory of reagents .

Chemical Reactivity and Transformations

Functional Group Reactivity

3-[(3-Methoxyphenyl)methyl]cyclohexanone contains two primary reactive centers that determine its chemical behavior:

Carbonyl Reactivity

The cyclohexanone carbonyl group represents a primary site for various transformations:

Reaction TypeReagentsExpected ProductsPotential Applications
ReductionNaBH₄, LiAlH₄Secondary alcoholPrecursor to more complex structures
Reductive AminationPrimary/secondary amines, NaBH₃CNAmine derivativesPharmaceutical intermediates
Wittig ReactionPhosphonium ylidesAlkene derivativesSynthesis of unsaturated compounds
Aldol CondensationBase-catalyzedα,β-Unsaturated derivativesBuilding blocks for complex molecules

Aromatic Ring Modifications

The 3-methoxyphenyl moiety offers additional reaction possibilities:

Reaction TypeReagentsExpected ProductsNotes
DemethylationBBr₃, HBr/AcOH3-[(3-Hydroxyphenyl)methyl]cyclohexanoneSimilar to transformations described for related compounds
Electrophilic Aromatic SubstitutionVarious electrophilesRing-substituted derivativesRegioselectivity influenced by methoxy directing effects
Methoxy SubstitutionNucleophiles with appropriate catalystsModified ether derivativesEnables further functionalization

Conformational Analysis

Potential ActivityStructural BasisRelated Compounds in Literature
Opioid Receptor InteractionsMethoxyphenyl-cyclohexanone scaffoldN-substituted cis-4a-(3-hydroxyphenyl)-8a-methyloctahydroisoquinolines
Analgesic PropertiesStructural similarity to tramadol precursors2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol
CNS ActivityModerate lipophilicity and hydrogen-bond acceptorsVarious 3-methoxyphenyl derivatives in pharmaceutical research
The meta-methoxy positioning on the phenyl ring could confer distinct pharmacological properties compared to para-substituted analogues. Research on related compounds suggests that the specific conformation and orientation of the 3-methoxyphenyl group significantly impacts biological activity, particularly in relation to receptor binding .

Synthetic Utility

3-[(3-Methoxyphenyl)methyl]cyclohexanone could serve as a valuable intermediate in organic synthesis:

Analytical Characterization

Spectroscopic Properties

Expected spectroscopic characteristics of 3-[(3-Methoxyphenyl)methyl]cyclohexanone would include:

Infrared Spectroscopy

Functional GroupExpected Absorption (cm⁻¹)Intensity
C=O (cyclohexanone)1705-1715Strong
C-O-C (methoxy)1230-1250Medium to strong
Aromatic C=C1580-1600Medium
Aliphatic C-H2850-2950Medium

Nuclear Magnetic Resonance

Expected ¹H NMR signals:

Proton TypeChemical Shift (ppm)MultiplicityIntegration
Aromatic protons6.70-7.30Complex pattern4H
Methoxy protons3.75-3.85Singlet3H
Benzylic protons2.50-2.70Doublet or multiplet2H
α-Carbonyl protons2.20-2.40Complex multiplet3H
Remaining cyclohexanone1.50-2.20Complex multiplets6H
Expected ¹³C NMR signals would include the carbonyl carbon at approximately 210 ppm, aromatic carbons between 110-160 ppm, the methoxy carbon at approximately 55 ppm, and various aliphatic carbons between 20-50 ppm.

Chromatographic Analysis

For identification and quantification, the following chromatographic methods would be suitable:

MethodConditionsExpected Outcome
HPLCC18 column, methanol/water gradient, UV detection at 254 nmSingle peak with characteristic retention time
GC-MSDB-5 column, temperature program 80-300°CMolecular ion at m/z 218, characteristic fragmentation pattern
TLCSilica gel, hexane/ethyl acetate (7:3)Single spot with Rf value approximately 0.4-0.5

Comparison with Structural Analogues

Structural Variations and Property Differences

CompoundStructural DifferenceProperty Impact
3-[(4-Methoxyphenyl)methyl]cyclohexanonePara vs. meta methoxy positioningDifferent electronic distribution affecting reactivity and potential biological interactions
1-(3-Methoxyphenyl)cyclohexanolDirect attachment vs. methylene bridge; alcohol vs. ketoneHigher polarity, different reactivity pattern with nucleophiles
2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanolAdditional amino functionality; different substitution patternMore basic character; different pharmacological properties related to tramadol precursors

Structure-Activity Relationships

Drawing from research on structurally related compounds, particularly those featuring 3-hydroxyphenyl or 3-methoxyphenyl moieties, several structure-activity patterns emerge:

  • The specific position of oxygen-containing substituents on the phenyl ring significantly impacts receptor binding properties, with meta-substitution often conferring distinct biological activities compared to para-substitution

  • The conformational orientation of the aromatic ring relative to the cyclohexane/cyclohexanone scaffold plays a crucial role in determining biological activity, particularly for compounds interacting with opioid receptors

  • The nature of the linkage between the phenyl ring and the cyclohexane/cyclohexanone moiety (direct attachment vs. methylene bridge) affects molecular flexibility and binding characteristics
    These relationships suggest that 3-[(3-Methoxyphenyl)methyl]cyclohexanone might possess unique biological properties worthy of further investigation, particularly in pharmacological contexts related to those of structurally similar compounds.

Research Limitations and Future Directions

Current Knowledge Gaps

Despite the structural analysis and theoretical considerations presented, several significant limitations exist in the current knowledge about 3-[(3-Methoxyphenyl)methyl]cyclohexanone:

  • Lack of experimentally determined physical and spectroscopic data specifically for this compound

  • Limited published synthesis methods targeting this exact structure

  • Absence of biological activity studies focused on this specific compound

  • Incomplete understanding of its conformational preferences in different environments
    These limitations reflect gaps in the published literature regarding this specific compound, despite the existence of research on structurally related derivatives.

Proposed Research Directions

To address these knowledge gaps, several research avenues warrant exploration:

Research AreaSpecific StudiesPotential Impact
Synthetic MethodologyDevelopment of efficient, regioselective synthesis routesEnable further studies by providing reliable access to the compound
Physical CharacterizationComprehensive determination of physical constants and spectroscopic dataEstablish fundamental properties for identification and quality control
Conformational AnalysisComputational and experimental studies of conformational preferencesUnderstand structure-property relationships
Biological EvaluationScreening against receptor panels, particularly opioid receptorsIdentify potential therapeutic applications
Structure-Activity RelationshipsSynthesis and testing of close structural analoguesDetermine effect of subtle structural variations on activity

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